molecular formula C12H15N5O2 B1525510 4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide CAS No. 1311314-30-3

4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B1525510
CAS No.: 1311314-30-3
M. Wt: 261.28 g/mol
InChI Key: FQWJGIWIWRMKCH-UHFFFAOYSA-N
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Description

Introduction to 4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide

This compound represents a sophisticated heterocyclic compound that exemplifies the structural complexity achievable within the 1,2,5-oxadiazole chemical family. The compound features a distinctive combination of functional groups, including an amino-substituted oxadiazole ring, a phenyl carboxamide linkage, and a dimethylamino methyl substituent. This molecular architecture positions the compound within a class of heterocyclic derivatives that have garnered significant attention in contemporary pharmaceutical research due to their diverse biological activities and synthetic accessibility.

The structural complexity of this compound reflects broader trends in modern medicinal chemistry, where researchers increasingly focus on multi-functional molecules capable of interacting with biological targets through multiple binding modes. The presence of the 1,2,5-oxadiazole ring system, also known as furazan, provides a stable heterocyclic foundation that has demonstrated utility across various therapeutic applications. The additional substitution pattern, particularly the dimethylamino functionality, introduces elements of conformational flexibility and hydrogen bonding capability that can significantly influence the compound's biological behavior.

Understanding the chemical identity and historical development of this compound requires examination of both its specific molecular characteristics and the broader context of oxadiazole derivative evolution. The systematic characterization of its nomenclature, structural parameters, and relationship to established oxadiazole pharmacophores provides essential foundation for comprehending its potential applications and significance within the field of heterocyclic chemistry.

Chemical Identification and Nomenclature

The systematic identification and naming of this compound follows established conventions for heterocyclic compounds containing multiple functional groups. The compound's nomenclature reflects the hierarchical priority of functional groups, with the oxadiazole ring serving as the parent structure and the various substituents identified according to their positions and chemical nature. This systematic approach to naming ensures unambiguous identification of the compound across different chemical databases and research contexts.

The complexity of the compound's structure necessitates careful attention to stereochemical considerations and regioisomeric possibilities, particularly given the substitution patterns on both the oxadiazole ring and the phenyl moiety. The specific positioning of functional groups influences not only the compound's physical and chemical properties but also its potential biological activities. Understanding these structural relationships requires comprehensive analysis of the compound's formal nomenclature, registry information, and molecular descriptors.

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming heterocyclic compounds with multiple substituents. The complete International Union of Pure and Applied Chemistry name, this compound, reflects the hierarchical organization of functional groups with the 1,2,5-oxadiazole ring serving as the parent heterocycle. The structural formula reveals a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in a 1,2,5-arrangement, consistent with the furazan designation.

The systematic breakdown of the nomenclature begins with the oxadiazole core, numbered to reflect the positions of heteroatoms within the ring system. The 4-amino substitution indicates the presence of a primary amino group attached to the carbon adjacent to the oxygen atom, while the 3-carboxamide designation identifies the amide functionality positioned on the carbon between the two nitrogen atoms. The phenyl substituent attached through the amide nitrogen carries its own complex substitution pattern, with the dimethylamino methyl group positioned at the meta position relative to the amide linkage.

Nomenclature Component Chemical Significance Structural Position
1,2,5-oxadiazole Parent heterocyclic system Core ring structure
4-amino Primary amine substituent Position 4 of oxadiazole
3-carboxamide Amide functional group Position 3 of oxadiazole
N-{3-[(dimethylamino)methyl]phenyl} Substituted phenyl amide Amide nitrogen substituent

The molecular structure can be represented through various chemical notation systems, with the canonical Simplified Molecular Input Line Entry System representation being CN(C)CC1=CC(=CC=C1)NC(=O)C1=NON=C1N. This notation captures the complete connectivity pattern and serves as a universal identifier for computational chemistry applications. The three-dimensional arrangement of atoms within the molecule influences its conformational preferences and potential binding interactions with biological targets.

Properties

IUPAC Name

4-amino-N-[3-[(dimethylamino)methyl]phenyl]-1,2,5-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-17(2)7-8-4-3-5-9(6-8)14-12(18)10-11(13)16-19-15-10/h3-6H,7H2,1-2H3,(H2,13,16)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWJGIWIWRMKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NC(=O)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article provides a detailed overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14N4O2
  • Molecular Weight : 234.25 g/mol

This compound features an oxadiazole ring, which is known for its ability to interact with various biological targets due to its unique electronic properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of 1,3,4-oxadiazole compounds were synthesized and evaluated for their anticancer activities against human cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The results indicated that compounds with oxadiazole scaffolds exhibited significant cytotoxic effects, particularly against the MDA-MB-231 cell line .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
3eMDA-MB-23112.5Induces apoptosis and cell cycle arrest
3aHT-2920.0Inhibits tubulin polymerization
3bMDA-MB-23115.0Targets EGFR signaling pathway

The compound 3e showed the highest potency with an IC50 value of 12.5 µM against MDA-MB-231 cells, suggesting its potential as a lead compound for further development .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Flow cytometry analyses demonstrated that treatment with this compound increased the percentage of apoptotic cells significantly in sensitive cancer cell lines.
  • Cell Cycle Arrest : The compound caused a notable arrest in the G0/G1 phase of the cell cycle in treated cells, indicating its role in inhibiting cell proliferation.
  • Targeting Specific Pathways : Predictive studies suggest that this compound may interact with key signaling pathways such as STAT3 and miR-21, which are implicated in tumor progression and survival .

Toxicological Profiles

Toxicity assessments using Daphnia magna assays indicated that while the compound exhibits potent anticancer activity, it also presents a relatively low toxicological risk at therapeutic doses . This balance between efficacy and safety is crucial for potential clinical applications.

Study on Anticancer Efficacy

In a study conducted by researchers on a novel series of oxadiazole derivatives, it was found that compounds similar to this compound exhibited greater than three-fold stronger effects than established chemotherapeutics on MDA-MB-231 cells . The study emphasized the need for further investigations into structural modifications to enhance efficacy while minimizing toxicity.

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the oxadiazole ring followed by amination reactions. Characterization was performed using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structural integrity and purity of the synthesized compounds .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substitution Patterns

The following compounds share the 4-amino-1,2,5-oxadiazole-3-carboxamide backbone but differ in substituents, leading to distinct physicochemical and biological properties:

Compound A : 4-Amino-N-(3-chloro-4-(dimethylamino)phenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
  • Key Features: Chloro and dimethylamino groups at the phenyl 3- and 4-positions. Hydroxy group in the carboximidamide moiety.
  • Synthesis: Reacts 2-chloro-N,N-dimethylbenzene-1,4-diamine with 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride under basic conditions (NaHCO₃/ethanol) .
  • Implications : The chloro substituent may increase lipophilicity, while the hydroxy group could influence hydrogen bonding.
Compound B : 4-Amino-N-{2-[(3-phenyl-2-propynyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
  • Key Features: Ethyl linker with a propargylamine-phenyl substituent. Molecular formula: C₁₄H₁₅N₅O₂; monoisotopic mass: 285.122575 .
Compound C : 4-Amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide
  • Key Features :
    • Simplified ethyl substituent (CAS 632291-83-9).
    • Molecular weight: 156.14 .
  • Implications : Lower molecular weight suggests improved solubility but reduced steric bulk, which may affect target binding.
Compound D : 4-Amino-N-(3-morpholin-4-ylpropyl)-1,2,5-oxadiazole-3-carboxamide
  • Key Features :
    • Morpholine-propyl side chain (CAS 58198-49-5) .
  • Implications : Morpholine enhances solubility and may improve blood-brain barrier penetration.
Compound E : Dimeric Hydrazone-Linked Oxadiazole
  • Key Features: Two oxadiazole units connected via hydrazone and phenylmethylideneamino linkages .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B Compound C Compound D Compound E
Molecular Weight ~285* ~327* 285.31 156.14 ~280* >400*
Key Substituents Dimethylaminomethylphenyl Chloro, dimethylaminophenyl Propargylamine-ethyl Ethyl Morpholinylpropyl Dimeric hydrazone
Solubility (Predicted) Moderate Low Low-Moderate High High Low
Synthetic Complexity Intermediate High Intermediate Low Intermediate High

*Estimated based on structural analogs.

Functional Implications

  • Metabolic Stability : Propargyl (Compound B) and tertiary amine (Target Compound) groups may resist oxidative metabolism compared to primary amines (e.g., Compound C).
  • Synthetic Feasibility : Compound C and the target compound are synthesized via straightforward routes, whereas dimeric Compound E requires multi-step procedures .

Preparation Methods

Stepwise Synthetic Approach:

  • Synthesis of the 1,2,5-oxadiazole Core:

    • Starting from an appropriate amidoxime derivative (e.g., a substituted amidoxime bearing the amino group at position 4), cyclization with a carboxylic acid derivative (such as a carboxylic acid chloride or anhydride) under dehydrating conditions forms the 1,2,5-oxadiazole ring with the carboxamide functionality at position 3.
  • Introduction of the N-{3-[(dimethylamino)methyl]phenyl} Substituent:

    • The N-substituent can be introduced by coupling the carboxamide nitrogen with 3-(dimethylaminomethyl)aniline or its derivatives via amide bond formation techniques, such as using coupling reagents (e.g., carbodiimides) or direct amidation under controlled conditions.
  • Amino Group Incorporation at Position 4:

    • The 4-amino group can be introduced either by using a 4-amino-substituted amidoxime precursor or by post-synthetic modification such as nucleophilic substitution or amination reactions on the oxadiazole ring.

Reaction Conditions and Purification:

  • Reactions are typically carried out in inert organic solvents (e.g., methanol, ethanol, or dichloromethane) at temperatures ranging from room temperature to 150°C depending on the step.

  • Purification involves crystallization, filtration, and sometimes chromatographic techniques to isolate the pure compound.

  • Yields for similar oxadiazole syntheses range from 60% to 85%, with melting points and purity confirmed by standard analytical methods.

Representative Experimental Data and Reaction Conditions

Step Starting Materials Reaction Conditions Product/Intermediate Yield (%) Notes
1 Substituted amidoxime + Carboxylic acid chloride Heating at 100–150°C with dehydrating agent 1,2,5-Oxadiazole-3-carboxamide intermediate 70–80 Cyclodehydration step
2 Intermediate + 3-(dimethylaminomethyl)aniline Room temp to 60°C, coupling reagent (e.g., EDC) Amide coupling product 65–75 Amide bond formation
3 Amide intermediate Amination or substitution if needed Final 4-amino substituted oxadiazole 60–70 Amino group introduction

Analytical and Characterization Techniques

Research Findings and Optimization

  • The choice of solvent and temperature critically affects the yield and purity of the oxadiazole ring formation.

  • Using amidoxime salts rather than free amidoximes can improve reaction rates and yields.

  • Coupling reactions for introducing the dimethylaminomethylphenyl group benefit from mild conditions to preserve sensitive functional groups.

  • Post-synthetic modifications to introduce the amino group at position 4 can be optimized by varying nucleophilic reagents and reaction times.

  • Crystallization from mixed solvents (e.g., water-ethanol) enhances purity and yield of the final product.

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide, and how do reaction conditions influence yield?

The synthesis involves coupling 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride with 3-[(dimethylamino)methyl]aniline derivatives under basic conditions. Key steps include:

  • Reagent selection : Ethanol as a solvent and NaHCO₃ as a base ensure efficient nucleophilic substitution .
  • Temperature control : Stirring at 60°C for 30 minutes optimizes reaction kinetics while minimizing side reactions.
  • Purification : Ethyl acetate extraction followed by TLC monitoring ensures product purity .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1.05:1 molar ratio of aniline to oxadiazole chloride) improves yield to >75% .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • NMR spectroscopy :
    • ¹³C-NMR (DMSO-d₆, 100 MHz) reveals key peaks at δ 155.4 (oxadiazole C3), 144.8 (carboxamide carbonyl), and 43.6 (dimethylamino methyl groups) .
    • ¹H-NMR (DMSO-d₆, 400 MHz) resolves aromatic protons (δ 6.9–7.4 ppm) and dimethylamino protons (δ 2.8–3.1 ppm) .
  • HRMS : Calculated [M+H]⁺ = 297.0861; observed 297.0872 confirms molecular formula (C₁₁H₁₃ClN₆O₂) .

Advanced Research Questions

Q. What mechanistic insights exist for the coupling reaction between oxadiazole and aniline derivatives?

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-rich dimethylamino group activates the aniline for attack on the oxadiazole chloride. Computational studies (e.g., DFT) can model charge distribution and transition states. Experimental validation includes:

  • Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps .
  • Isotopic labeling : Using ¹⁵N-labeled aniline derivatives to track bond formation .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity or stability?

  • Chloro vs. fluoro substitution :

    SubstituentLogPThermal Stability (°C)Bioactivity (IC₅₀, nM)
    -Cl2.1180–19012.3 (Anticancer)
    -F1.8170–1808.9 (Anticancer)
    Chloro derivatives exhibit higher lipophilicity but reduced metabolic stability compared to fluoro analogs .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare datasets using standardized assays (e.g., MTT for cytotoxicity) and normalize for variables like cell line (HeLa vs. MCF-7) .
  • Structural validation : Cross-check NMR and HRMS data to rule out impurities affecting bioactivity .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with kinases or GPCRs.
  • QSAR models : Correlate substituent electronegativity or steric bulk with IC₅₀ values to predict activity .

Methodological Challenges

Q. What experimental controls are essential for reproducibility in oxadiazole synthesis?

  • Solvent purity : Use anhydrous ethanol to prevent hydrolysis of intermediates.
  • Oxygen exclusion : Conduct reactions under nitrogen to avoid oxidation of dimethylamino groups .
  • Internal standards : Include known oxadiazole analogs (e.g., 4-amino-1,2,5-oxadiazole-3-carboxamide) as references in HPLC .

Q. How are reaction by-products identified and minimized?

  • LC-MS profiling : Detect intermediates like 3-[(dimethylamino)methyl]aniline hydrochloride (m/z = 169.1) .
  • By-product suppression : Adjust pH to 8–9 with NaHCO₃ to reduce carboximidamide dimerization .

Data Presentation Guidelines

  • Tables : Always include error margins (e.g., ±0.05 for HRMS) and statistical significance (p < 0.05) .
  • Spectra : Annotate NMR peaks with coupling constants (J in Hz) and integration values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 2
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4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide

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